1-(1,1-Difluoroethyl)-3-iodobenzene
Overview
Description
“1-(1,1-Difluoroethyl)-3-iodobenzene” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields2.
Synthesis Analysis
The synthesis of 1,1-difluoroethylated aromatics has been studied. For instance, 1,1-difluoroethyl chloride, a cheap and abundant industrial raw material, has been used as an ideal 1,1-difluoroethylating reagent2. However, the specific synthesis process for “1-(1,1-Difluoroethyl)-3-iodobenzene” is not readily available.Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-3-iodobenzene” is not explicitly available. However, the structure of 1,1-difluoroethyl, a related compound, has been analyzed3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-(1,1-Difluoroethyl)-3-iodobenzene”. However, the dissociation dynamics of 1,1-difluoroethyl radicals have been studied4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,1-Difluoroethyl)-3-iodobenzene” are not explicitly available. However, 1,1-difluoroethylene, a related compound, is a colorless gas which is flammable and slightly soluble in water5.Scientific Research Applications
Synthesis and Organic Transformations
Intermediates in Organic Synthesis : Fluorinated benzenes, including compounds structurally related to "1-(1,1-Difluoroethyl)-3-iodobenzene", serve as valuable precursors in organic synthesis. For example, fluorinated and iodinated benzenes are utilized in the synthesis of various derivatives through regioselective bromination and halogen/metal exchange reactions, indicating their role as intermediates in synthesizing complex organic molecules (Diemer, Leroux, & Colobert, 2011).
Fluorination of Organic Compounds : The practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid in the presence of iodosylbenzene showcases the utility of iodobenzene derivatives in facilitating fluorination reactions, which are crucial for modifying the chemical properties of organic molecules (Kitamura, Kuriki, Morshed, & Hori, 2011).
Biodegradation and Environmental Applications
- Biodegradation of Fluorinated Compounds : Research on the biodegradation of difluorobenzenes by microbial strains like Labrys portucalensis suggests that fluorinated compounds, similar in structure to "1-(1,1-Difluoroethyl)-3-iodobenzene", could be biodegraded, making them subjects of interest in environmental chemistry and bioremediation studies (Moreira, Amorim, Carvalho, & Castro, 2009).
Materials Science and Supramolecular Chemistry
- Formation of Supramolecular Structures : The ability of fluorinated and iodinated benzene derivatives to form stable supramolecular aggregates, as demonstrated by 1-iodoperfluoroalkanes, suggests potential applications in materials science, where such structures could be used in the development of novel materials with specific properties (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).
Safety And Hazards
Future Directions
The future directions for the study of “1-(1,1-Difluoroethyl)-3-iodobenzene” and related compounds could involve further exploration of their potential pharmacological activity2 and their dissociation dynamics4.
Please note that this analysis is based on the limited information available and may not fully cover “1-(1,1-Difluoroethyl)-3-iodobenzene”. Further research and studies would provide more comprehensive information.
properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYTLFXHGREAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-3-iodobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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